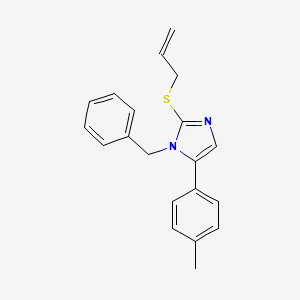

2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

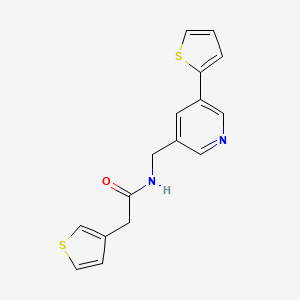

The compound “2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The p-tolyl group is a functional group related to toluene, with a methyl group attached to the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the attachment of the allylthio, benzyl, and p-tolyl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, as a part of the compound, would contribute to its planarity and aromaticity .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the p-tolyl group is often involved in reactions such as Williamson etherification or C-C coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of an imidazole ring could contribute to its polarity and potentially its ability to participate in hydrogen bonding .Scientific Research Applications

Corrosion Inhibition

Ech-chihbi et al. (2020) explored the corrosion inhibition performance of benzimidazole derivatives, including 2-(allylthio)-1H-benzo[d]imidazole, for mild steel in HCl solution. Their study employed various analytical techniques, revealing that these compounds effectively retard corrosion via a mixed inhibition mechanism and that their adsorption on the metal surface follows the Langmuir isotherm. This indicates a potential application of 2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole in protecting metals from corrosion in acidic environments (Ech-chihbi et al., 2020).

Ferroelectric Materials

Horiuchi et al. (2012) demonstrated that chains of benzimidazole molecules, due to their chemical stability and ability to bind molecules into a dipolar chain through proton donor and acceptor moieties, can exhibit bistable electric polarity and electrically switchable properties even in the crystalline state. This suggests that 2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole could be explored for its potential applications in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antimicrobial Activity

A study by Sharma et al. (2017) on 2-(chromon-3-yl)imidazole derivatives revealed significant antimicrobial activity against various pathogenic bacterial and fungal strains. This implies that the structural framework of 2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole could be utilized in designing new antimicrobial agents with potential applications in treating infectious diseases (Sharma et al., 2017).

Future Directions

properties

IUPAC Name |

1-benzyl-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2S/c1-3-13-23-20-21-14-19(18-11-9-16(2)10-12-18)22(20)15-17-7-5-4-6-8-17/h3-12,14H,1,13,15H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJJZRSYTIQHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylthio)-1-benzyl-5-(p-tolyl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide](/img/structure/B2936018.png)

![(E)-4-(Dimethylamino)-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-enamide](/img/structure/B2936021.png)

![8-(Ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2936022.png)

![[(3S,4S)-4-Propylpyrrolidin-3-yl]methanol](/img/structure/B2936023.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2936025.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2936035.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2936038.png)

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2936040.png)